molecular formula C11H14N2O5 B1380959 Azetidin-3-yl(pyridin-2-yl)methanol oxalate CAS No. 1864063-64-8

Azetidin-3-yl(pyridin-2-yl)methanol oxalate

Cat. No.: B1380959
CAS No.: 1864063-64-8
M. Wt: 254.24 g/mol
InChI Key: FNMGRGBNEBGQHH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is of interest due to its unique structure, which combines an azetidine ring with a pyridine moiety, making it a valuable target for synthetic and medicinal chemistry research.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(pyridin-2-yl)methanol oxalate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nitric oxide synthase and cyclooxygenase, influencing their activity and thereby affecting the production of nitric oxide and prostaglandins . These interactions are crucial in the regulation of inflammatory responses and other cellular processes.

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In Caco-2 and RAW 264.7 cells, this compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase . These effects suggest a potential role in anti-inflammatory responses and the regulation of cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as nitric oxide synthase and cyclooxygenase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of nitric oxide and prostaglandins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the regulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of nitric oxide and prostaglandins . The compound interacts with enzymes such as nitric oxide synthase and cyclooxygenase, affecting the levels of these metabolites and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. This localization is crucial for its role in modulating cellular processes and enzyme activities.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanol oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the azetidine or pyridine rings .

Scientific Research Applications

Azetidin-3-yl(pyridin-2-yl)methanol oxalate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is unique due to its combination of the azetidine and pyridine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMGRGBNEBGQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-64-8
Record name 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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